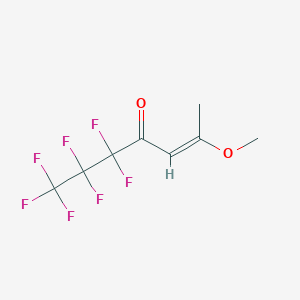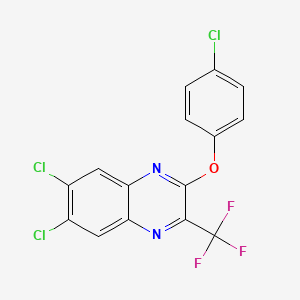![molecular formula C15H28N2O6 B2595978 (3S)-3,5-Bis[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid CAS No. 2253619-68-8](/img/structure/B2595978.png)
(3S)-3,5-Bis[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3,5-Bis[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes two tert-butoxycarbonyl (Boc) protecting groups attached to the amino groups of a pentanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3,5-Bis[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The process begins with the selection of appropriate starting materials, such as amino acids or their derivatives. The amino groups are then protected using Boc anhydride in the presence of a base like triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and efficiency. The use of high-purity reagents and solvents is crucial to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S)-3,5-Bis[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc protecting groups can be selectively removed under acidic conditions, allowing for further functionalization of the amino groups.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the specific functional groups present in the molecule.
Coupling Reactions: It can be used in coupling reactions, such as peptide synthesis, where the protected amino groups play a crucial role.
Common Reagents and Conditions
Boc Anhydride: Used for the protection of amino groups.
Triethylamine: Acts as a base in the protection reaction.
Acidic Conditions: Used for the deprotection of Boc groups.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, peptides, and other functionalized derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (3S)-3,5-Bis[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid is used as a building block for the synthesis of complex molecules. Its protected amino groups allow for selective reactions, making it valuable in organic synthesis and peptide chemistry.
Biology
In biological research, this compound is used in the study of protein structure and function. The protected amino groups facilitate the synthesis of peptides and proteins, which are essential for understanding biological processes.
Medicine
In medicine, this compound is used in the development of pharmaceuticals. Its ability to form stable peptide bonds makes it useful in the synthesis of peptide-based drugs.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for various applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S)-3,5-Bis[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid involves the selective protection and deprotection of amino groups. The Boc protecting groups provide stability to the amino groups, preventing unwanted reactions during synthesis. Upon deprotection, the free amino groups can participate in various chemical reactions, allowing for the formation of complex molecules. The molecular targets and pathways involved depend on the specific application and the functional groups present in the molecule.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid: A similar compound with a different stereochemistry and substitution pattern.
Boc-D-allo-Ile-OH: Another compound with Boc-protected amino groups, used in peptide synthesis.
Uniqueness
(3S)-3,5-Bis[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid is unique due to its specific structure and the presence of two Boc protecting groups. This allows for selective reactions and the formation of complex molecules, making it valuable in various fields of research and industry.
Properties
IUPAC Name |
(3S)-3,5-bis[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O6/c1-14(2,3)22-12(20)16-8-7-10(9-11(18)19)17-13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,16,20)(H,17,21)(H,18,19)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESMRPBQOJNEKK-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(CC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@@H](CC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(2-((3,5-dimethylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2595895.png)

![Methyl 3-(1,3-benzodioxol-5-yl)-3-[(4-methylbenzoyl)amino]propanoate](/img/structure/B2595899.png)
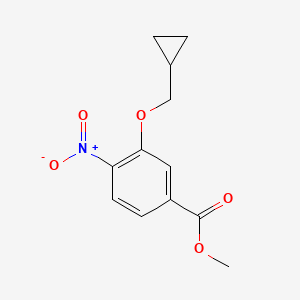
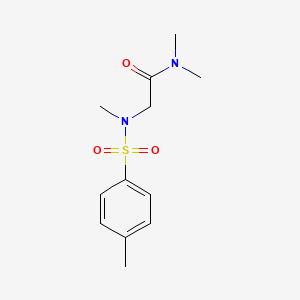
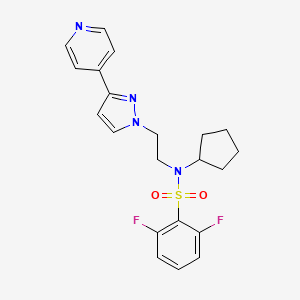
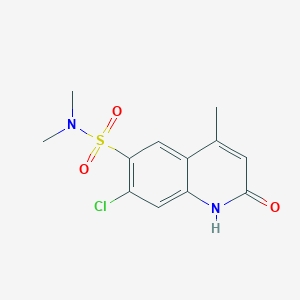
![(3Z)-1-benzyl-3-{[(2,4-difluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2595906.png)

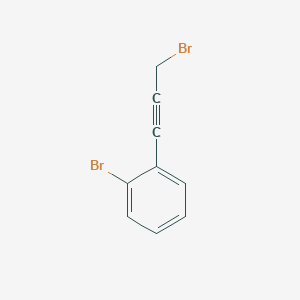
![2-(propylsulfanyl)-3-[4-(trifluoromethoxy)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2595912.png)
amine](/img/structure/B2595915.png)
